molecular formula C10H8ClNO2 B2785009 methyl 7-chloro-1H-indole-5-carboxylate CAS No. 256936-02-4

methyl 7-chloro-1H-indole-5-carboxylate

Cat. No.: B2785009
CAS No.: 256936-02-4
M. Wt: 209.63
InChI Key: GXXVVVAPNVMAGE-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1H-indole-5-carboxylate: is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 7-chloro-1H-indole-5-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is converted to its methyl ester derivative through esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for higher efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry: Methyl 7-chloro-1H-indole-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases. Industry: It is used in the development of new drugs and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

  • Methyl 3-methyl-1H-indole-5-carboxylate: Similar structure but with a methyl group at the 3-position.

  • Methyl 1H-indole-5-carboxylate: Lacks the chlorine atom present in the target compound.

Uniqueness: Methyl 7-chloro-1H-indole-5-carboxylate is unique due to the presence of the chlorine atom at the 7-position, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 7-chloro-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXVVVAPNVMAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256936-02-4
Record name methyl 7-chloro-1H-indole-5-carboxylate
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